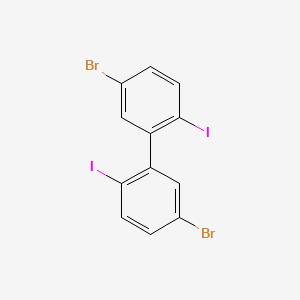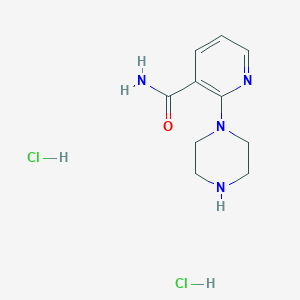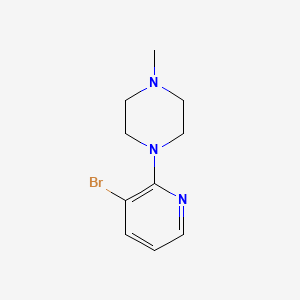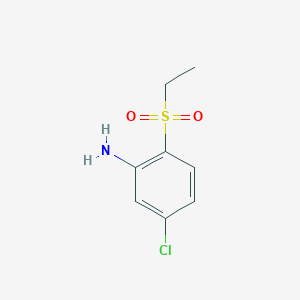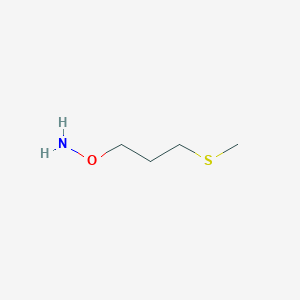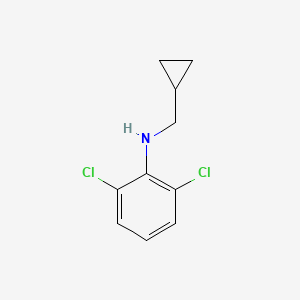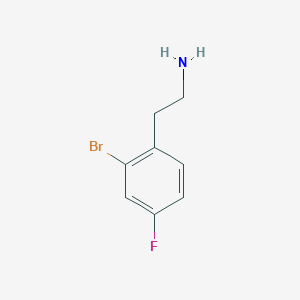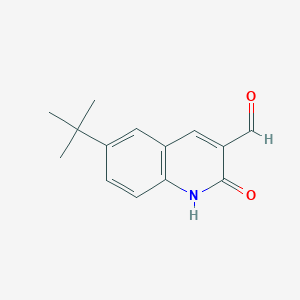
6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
“6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a chemical compound that has been synthesized and characterized in the field of medicinal chemistry . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides .
Synthesis Analysis
The synthesis of “6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” and its analogues has been attempted as part of efforts to create tacrine analogues free of hepatotoxicity . Tacrine, a quinoline derivative, was used to treat Alzheimer’s disease for decades but was discontinued due to its hepatotoxicity .Molecular Structure Analysis
The molecular structure of “6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” and its related compounds is dependent on the nature of the metal and acid residue . The IR spectra of some complexes contained the stretching band of the NH group at 3200 cm –1, and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .Chemical Reactions Analysis
The chemical reactions involving “6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” are part of the broader chemistry of 2-oxo-1,2-dihydroquinoline-3-carboxamides . These compounds have shown a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease .Mechanism of Action
Future Directions
The future directions in the research of “6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” could involve further exploration of its potential as a potent inhibitor against acetylcholinesterase enzyme . This could have implications for the treatment of Alzheimer’s disease, given the role of AChE in this condition . Additionally, further studies could be conducted to evaluate the safety of these compounds .
properties
IUPAC Name |
6-tert-butyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-16)13(17)15-12/h4-8H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCVKXTBJCDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



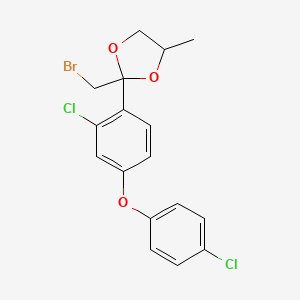



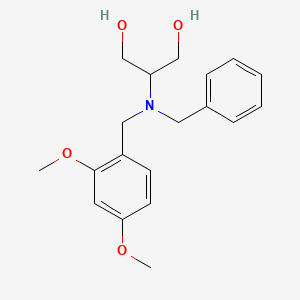
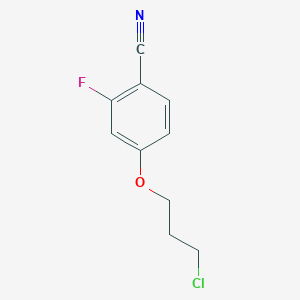
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)
